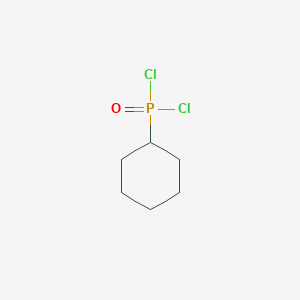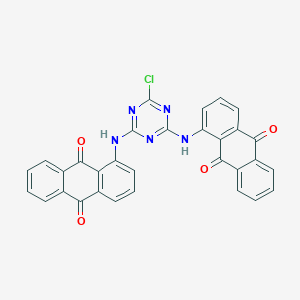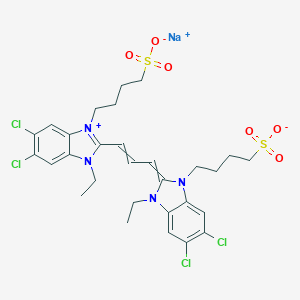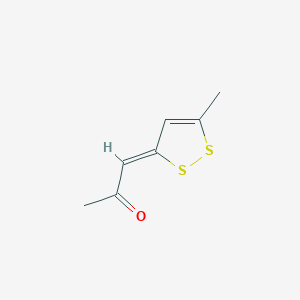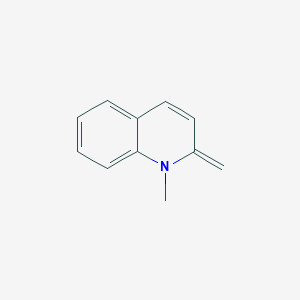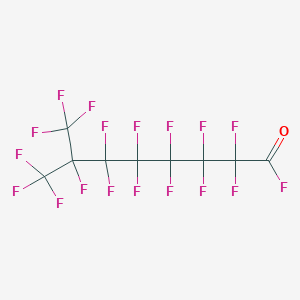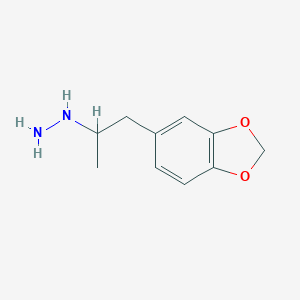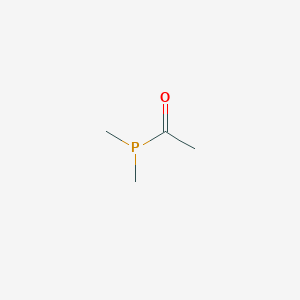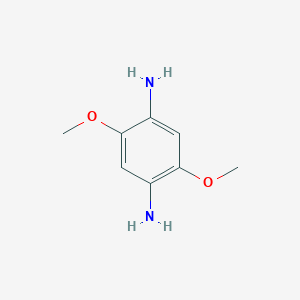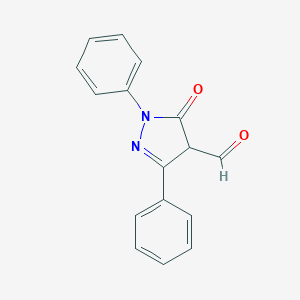![molecular formula C10H19N B093465 2-氮杂螺[4.6]十一烷 CAS No. 184-14-5](/img/structure/B93465.png)
2-氮杂螺[4.6]十一烷
描述
2-Azaspiro[4.6]undecane: is an organic compound with the molecular formula C10H19N It is characterized by a spirocyclic structure, where a nitrogen atom is incorporated into the spiro ring system
科学研究应用
2-Azaspiro[4.6]undecane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
生化分析
Biochemical Properties
Compounds with similar structures have shown significant biological properties, including growth inhibitory, antimalarial, antifouling, protein tyrosine phosphatase inhibition, antiviral, immunosuppressive, and antioxidant effects .
Cellular Effects
Compounds with similar structures have shown to exhibit significant antimalarial activity and growth inhibitory effects towards several human cancerous cell lines .
Molecular Mechanism
It is believed that the compound may interact with various biomolecules, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Similar compounds have been studied using supersonic-jet Fourier transform microwave spectroscopy, which could provide insights into the stability and long-term effects of 2-Azaspiro[4.6]undecane .
Metabolic Pathways
Similar compounds have been studied for their potential in treating various disorders, suggesting that 2-Azaspiro[4.6]undecane may also be involved in complex metabolic pathways .
Subcellular Localization
Understanding the subcellular localization of a compound can provide valuable insights into its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.6]undecane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of 2-Azaspiro[4.6]undecane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form.
化学反应分析
Types of Reactions: 2-Azaspiro[4.6]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents.
Substitution: The nitrogen atom in the spiro ring can participate in substitution reactions, where other functional groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
作用机制
The mechanism of action of 2-Azaspiro[4.6]undecane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
- 1-Azaspiro[4.5]decan-2-one
- 1-Thia-4-azaspiro[4.5]decan-3-one
- 1,3-Diazaspiro[4.6]undecane-2,4-dione
- 1,4-Dioxa-7-azaspiro[4.4]nonane
Uniqueness: 2-Azaspiro[4.6]undecane is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-azaspiro[4.6]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUEEXDJGLCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632514 | |
| Record name | 2-Azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184-14-5 | |
| Record name | 2-Azaspiro[4.6]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of compounds containing the 2-Azaspiro[4.6]undecane scaffold?
A1: While 2-Azaspiro[4.6]undecane itself hasn't been extensively studied, compounds containing this structural motif, like psammaplysins, demonstrate a diverse range of biological activities. These include growth inhibitory effects against various cancer cell lines, antimalarial activity, antifouling properties, protein tyrosine phosphatase inhibition, antiviral activity, immunosuppressive effects, and antioxidant capabilities. [] Further research is needed to determine the specific contribution of the 2-Azaspiro[4.6]undecane scaffold to these activities.
Q2: How does the structure of 2-Azaspiro[4.6]undecane relate to its potential use as an analgesic?
A2: The patent describing 2-Azaspiro[4.6]undecane-3-thione as a potential analgesic highlights its structural similarity to other known analgesics. [] While the exact mechanism of action is not elaborated upon in the provided abstract, it is likely that the compound interacts with specific receptors or enzymes involved in pain pathways. Further research, including structure-activity relationship (SAR) studies, is necessary to fully elucidate the interaction of this compound with its biological targets and understand its analgesic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




